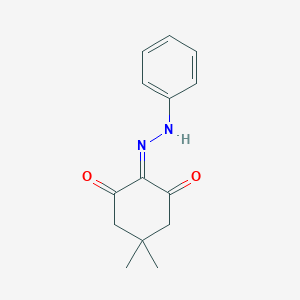
5,5-Dimethyl-2-(phenylhydrazinylidene)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-2-(phenylhydrazinylidene)cyclohexane-1,3-dione, also known as dimethylphenylhydrazine (DMPH), is a chemical compound that has been widely used in scientific research due to its unique properties. DMPH is a yellow crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and acetone. It has been shown to possess a variety of biological activities, including antioxidant, anti-inflammatory, and antitumor properties.
作用機序
The mechanism of action of DMPH is not fully understood. However, it is believed that DMPH exerts its biological effects by scavenging free radicals and inhibiting the activity of enzymes that are involved in inflammation and tumor growth.
生化学的および生理学的効果
DMPH has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the body, which can help to prevent the development of chronic diseases such as cancer, diabetes, and cardiovascular disease. Additionally, DMPH has been shown to possess antitumor properties, which can help to inhibit the growth of cancer cells.
実験室実験の利点と制限
DMPH has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it is soluble in organic solvents, which makes it easy to use in experiments. However, there are also some limitations to using DMPH in lab experiments. For example, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on DMPH. One area of research is to further investigate its mechanism of action. This can help to better understand how DMPH exerts its biological effects and can lead to the development of more effective therapeutic applications. Additionally, research can be conducted to investigate the potential use of DMPH in the treatment of other diseases such as neurodegenerative diseases and autoimmune diseases. Overall, DMPH has great potential for use in scientific research and has promising therapeutic applications.
合成法
DMPH can be synthesized by the reaction of 2,4-pentanedione with phenylhydrazine in the presence of a catalyst such as acetic acid. The reaction yields DMPH as a yellow crystalline powder with a melting point of 145-146°C.
科学的研究の応用
DMPH has been extensively studied for its potential therapeutic applications. It has been shown to possess antioxidant properties, which can help to protect cells from oxidative damage caused by free radicals. DMPH has also been shown to possess anti-inflammatory properties, which can help to reduce inflammation in the body. Additionally, DMPH has been shown to possess antitumor properties, which can help to inhibit the growth of cancer cells.
特性
CAS番号 |
40640-41-3 |
|---|---|
製品名 |
5,5-Dimethyl-2-(phenylhydrazinylidene)cyclohexane-1,3-dione |
分子式 |
C14H16N2O2 |
分子量 |
244.29 g/mol |
IUPAC名 |
3-hydroxy-5,5-dimethyl-2-phenyldiazenylcyclohex-2-en-1-one |
InChI |
InChI=1S/C14H16N2O2/c1-14(2)8-11(17)13(12(18)9-14)16-15-10-6-4-3-5-7-10/h3-7,17H,8-9H2,1-2H3 |
InChIキー |
VRHUYCXBIXLORE-UHFFFAOYSA-N |
異性体SMILES |
CC1(CC(=O)C(=NNC2=CC=CC=C2)C(=O)C1)C |
SMILES |
CC1(CC(=C(C(=O)C1)N=NC2=CC=CC=C2)O)C |
正規SMILES |
CC1(CC(=O)C(=NNC2=CC=CC=C2)C(=O)C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



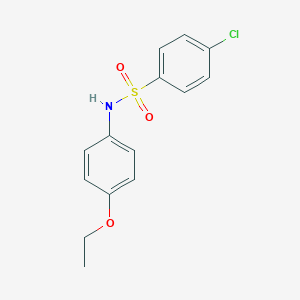
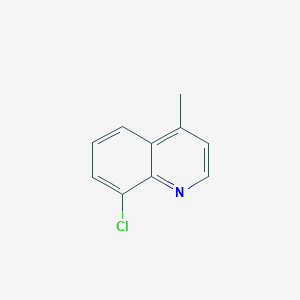
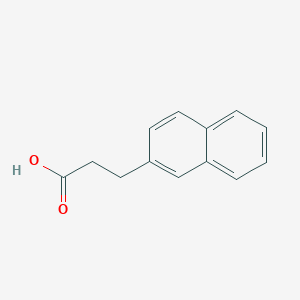
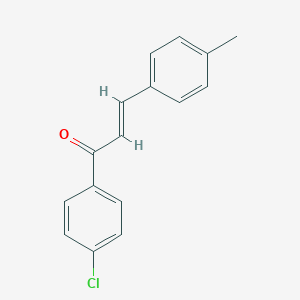
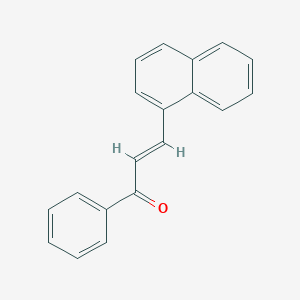
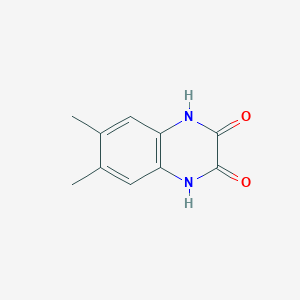
![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)

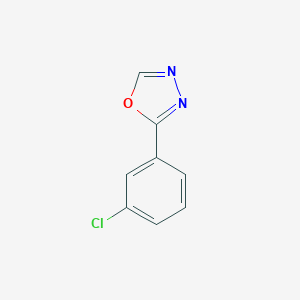

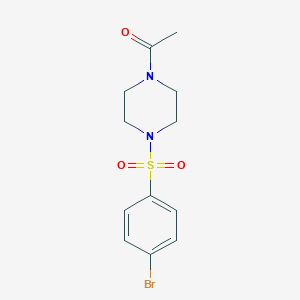
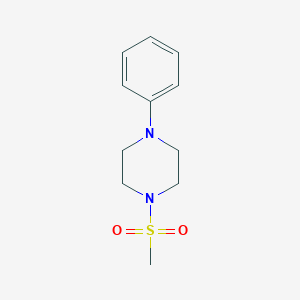
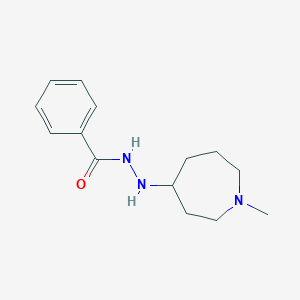
![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B182741.png)